1-(1-Bromoethyl)-3-methoxybenzene

Catalog No.
S681189
CAS No.
88563-83-1
M.F
C9H11BrO
M. Wt
215.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Bromoethyl)-3-methoxybenzene

CAS Number

88563-83-1

Product Name

1-(1-Bromoethyl)-3-methoxybenzene

IUPAC Name

1-(1-bromoethyl)-3-methoxybenzene

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

InChI

InChI=1S/C9H11BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,1-2H3

InChI Key

YGBWEVLCLQXBKI-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC)Br

Canonical SMILES

CC(C1=CC(=CC=C1)OC)Br

1-(1-Bromoethyl)-3-methoxybenzene is an organic compound characterized by its molecular formula C9H11BrOC_9H_{11}BrO. This compound features a benzene ring with a bromine atom attached to an ethyl group at the first position and a methoxy group at the third position. Its structural formula can be represented as follows:

Br CH2 C6H4 OCH3\text{Br CH}_2\text{ C}_6\text{H}_4\text{ OCH}_3

The presence of both the bromine and methoxy substituents imparts unique chemical properties, making it a subject of interest in various fields including organic synthesis and medicinal chemistry.

Currently, there is no scientific research readily available describing a specific mechanism of action for 1-(1-Bromoethyl)-3-methoxybenzene.

Due to the presence of a bromine atom, 1-(1-Bromoethyl)-3-methoxybenzene should be handled with care as:

  • Harmful if swallowed or inhaled: Organic bromides can irritate mucous membranes and potentially cause organ damage.
  • Skin and eye irritant: Contact with the skin or eyes can cause irritation or burns.
  • Suspected carcinogen: Limited data suggests potential carcinogenicity for some aromatic bromides [].

Diastereoselective Alkylation

One of the primary applications of 3-methoxybenzyl bromide lies in its ability to perform diastereoselective alkylation. This means it can be used to introduce a new carbon chain (alkyl group) to a molecule in a way that controls the spatial arrangement of atoms around the new bond. This selectivity is particularly useful in the synthesis of complex molecules with specific chirality, which is crucial for many pharmaceuticals and biological compounds.

Studies have shown that 3-methoxybenzyl bromide can be employed for the diastereoselective alkylation of vicinal dianions (compounds with two negative charges on neighboring carbon atoms) of chiral succinic acid derivatives []. This specific application allows for the controlled introduction of a functional group while maintaining the desired 3D structure of the molecule.

Source

[] diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives. J. Org. Chem. 1998, 63 (18), 6599–6607.

Synthesis of Various Organic Compounds

3-Methoxybenzyl bromide serves as a valuable building block in the synthesis of a variety of organic compounds. Its reactive bromomethyl group readily participates in substitution reactions, allowing researchers to attach the 3-methoxyphenyl moiety (methoxy group attached to a benzene ring) to other molecules. Some examples of its use in synthesis include:

  • 6-(3-methoxyphenyl)-hexane-2,4-dione: This compound finds applications in research related to organic photovoltaics [].
  • N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine: This molecule serves as a precursor for the synthesis of specific ligands used in coordination chemistry [].
  • 2-(3-methoxybenzyl)-3-[(1R)-7,7-dimethyl-2-octenyl]benzopyran: This compound is an example of a functionalized chromane, a class of molecules with potential biological activities.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to derivatives like 1-(1-Hydroxyethyl)-3-methoxybenzene or 1-(1-Aminoethyl)-3-methoxybenzene.
  • Oxidation Reactions: It can be oxidized to yield ketones or aldehydes, such as 3-methoxybenzaldehyde.
  • Reduction Reactions: The bromine can be reduced to form 1-Ethyl-3-methoxybenzene .

Common Reagents and Conditions

  • Substitution: Sodium hydroxide or ammonia in aqueous solutions.
  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.

Research indicates that 1-(1-Bromoethyl)-3-methoxybenzene may exhibit potential biological activities, including antimicrobial and anticancer properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for further investigation in drug development.

Several methods exist for synthesizing 1-(1-Bromoethyl)-3-methoxybenzene:

  • Bromination of 3-Methoxyacetophenone: This method involves brominating the acetophenone derivative followed by reduction. Bromine is typically used as the brominating agent in solvents like acetic acid under controlled temperatures.
  • Industrial Production: Large-scale production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity, employing advanced purification techniques like distillation and chromatography .

1-(1-Bromoethyl)-3-methoxybenzene has diverse applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for its potential therapeutic properties.
  • Industrial Use: Employed in producing specialty chemicals, polymers, and resins.

Studies on the interactions of 1-(1-Bromoethyl)-3-methoxybenzene with biological molecules are ongoing. Its reactivity due to the bromoethyl group allows it to act as an electrophile, potentially interacting with nucleophilic sites on biomolecules. This interaction could elucidate its biological activity and therapeutic potential .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(1-Bromoethyl)-3-methoxybenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-BromoethylbenzeneLacks methoxy groupSimpler structure, primarily used in organic synthesis
2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzeneContains fluorine atomsEnhanced reactivity due to fluorine substitution
3-MethoxyacetophenoneNo bromoethyl groupCommonly used in organic synthesis
4-(Bromomethyl)-2-methoxybenzoic acidContains a carboxylic acid groupPotential applications in medicinal chemistry

Uniqueness

The uniqueness of 1-(1-Bromoethyl)-3-methoxybenzene lies in its combination of functional groups. The bromoethyl moiety allows for versatile reactivity, while the methoxy group enhances its solubility and stability. This combination makes it particularly valuable in both research and industrial applications .

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2024-04-14

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